molecular formula C22H34N4O B4584796 2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol

2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B4584796
M. Wt: 370.5 g/mol
InChI Key: PTKAWPUAOOFUSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol involves multi-step chemical processes. For example, a synthesis involving the cyclocondensation of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate in ethanol using SO4²⁻/Y2O3 as a catalyst has been detailed, leading to various imidazolyl piperazine derivatives characterized by IR, 1H and 13C NMR, and mass spectral studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through spectral analysis, including IR, NMR, and mass spectrometry. These techniques ensure accurate determination of the chemical structure and the identification of functional groups present within the molecule.

Chemical Reactions and Properties

Compounds with similar structures have been studied for their reactivity and chemical properties. For instance, N-heterocyclic carbenes, which could be structurally related to the imidazole ring in the target compound, act as catalysts in transesterification and acylation reactions, demonstrating the versatility of these compounds in synthetic chemistry (Grasa, Kissling, & Nolan, 2002).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and for the development of applications in material science and other fields.

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and the potential for forming derivatives, are essential for developing new compounds and applications. For example, the reaction of 1H-azoles with 2-hydroxybenzyl alcohols to produce a series of phenols underlines the reactivity and potential synthetic versatility of these molecules (Sidorina & Osyanin, 2007).

Scientific Research Applications

Catalytic Applications

Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), demonstrate efficiency as catalysts in transesterification between esters and alcohols. These catalysts facilitate the acylation of alcohols with vinyl acetate and other esters at low catalyst loadings, achieving the formation of corresponding esters efficiently and in short reaction times at room temperature (Grasa, Kissling, & Nolan, 2002); (Grasa, Gueveli, Singh, & Nolan, 2003).

Synthesis and Characterization

The synthesis and characterization of imidazole and piperazine derivatives have been extensively studied. For instance, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives display significant antibacterial and antifungal activities, showcasing the versatility of these compounds in generating biologically active molecules (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antiviral Activity

Benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and evaluated for their inhibitory effects on the replication of ortho- and paramyxoviruses, indicating the potential of these compounds in developing new antiviral medications (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

Polymer Synthesis

The utilization of N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine by commercial aminoalcohols as direct initiators reveals the role of these compounds in facilitating the synthesis of telechelic and block copolymers, demonstrating control over molar masses and chain-end fidelity (Bakkali-Hassani, Coutouly, Gleede, Vignolle, Wurm, Carlotti, & Taton, 2018).

properties

IUPAC Name

2-[4-[(2-butyl-1H-imidazol-5-yl)methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O/c1-3-4-5-22-23-14-20(24-22)16-25-11-12-26(21(17-25)10-13-27)15-19-8-6-18(2)7-9-19/h6-9,14,21,27H,3-5,10-13,15-17H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKAWPUAOOFUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)piperazin-2-yl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol
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2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol
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2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol
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2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol
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2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol
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2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol

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